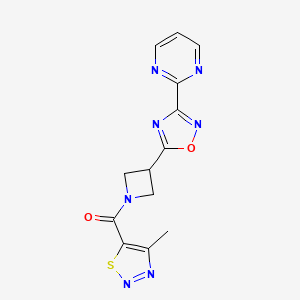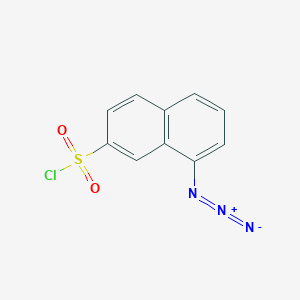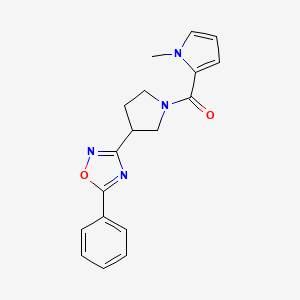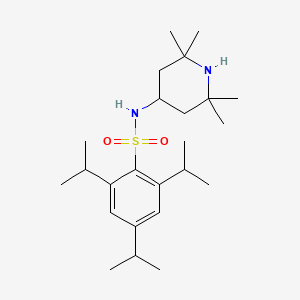
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H11N7O2S and its molecular weight is 329.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
A series of compounds, including those with pyrazole derivatives and pyrimidine moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results, with some exhibiting higher anticancer activity than reference drugs, such as doxorubicin. This suggests potential applications in developing novel therapeutic agents for treating infectious diseases and cancer. The synthesized compounds were characterized by various spectroscopic techniques, and their biological activities were assessed through in vitro studies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Imaging Agents for Parkinson's Disease
Research on compounds with pyrimidin-2-yl and oxadiazol-5-yl moieties has led to the development of new potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis of these agents, such as [11C]HG-10-102-01, demonstrates the compound's utility in neurological research, potentially aiding in the diagnosis and study of Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).
Antipsychotic Research
Novel compounds with thiadiazolyl, pyrazolyl, and chalcone derivatives have been synthesized and evaluated for their antipsychotic activity. These studies provide insights into the design of new therapeutic agents for psychiatric disorders, showcasing the diverse potential of pyrimidin-2-yl-based compounds in neuropsychiatric drug development (Gopi, Sastry, & Dhanaraju, 2017).
Fungicidal and Antimicrobial Activities
Compounds featuring pyrimidin-2-yl and thiadiazol-5-yl groups have been synthesized and tested for their fungicidal and antimicrobial activities. These studies reveal the potential agricultural applications of such compounds, especially in protecting crops from fungal infections and diseases (Zou, Lai, Jin, & Zhang, 2002).
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2S/c1-7-9(23-19-17-7)13(21)20-5-8(6-20)12-16-11(18-22-12)10-14-3-2-4-15-10/h2-4,8H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWUJUYNQWJDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)



![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)
